Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate
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Overview
Description
Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is a chemical compound characterized by the presence of iodine, trifluoromethyl, and phenoxy groups attached to a hex-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with methyl 6-bromohex-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions.
Reduction Reactions: The double bond in the hex-2-enoate moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation Reactions: Oxidized derivatives of the phenoxy group.
Reduction Reactions: Saturated derivatives of the hex-2-enoate moiety.
Scientific Research Applications
Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
- Methyl 6-[2-bromo-5-(trifluoromethyl)phenoxy]hex-2-enoate
- Methyl 6-[2-chloro-5-(trifluoromethyl)phenoxy]hex-2-enoate
- Methyl 6-[2-fluoro-5-(trifluoromethyl)phenoxy]hex-2-enoate
Comparison: Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromo, chloro, and fluoro analogs
Properties
CAS No. |
920334-20-9 |
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Molecular Formula |
C14H14F3IO3 |
Molecular Weight |
414.16 g/mol |
IUPAC Name |
methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate |
InChI |
InChI=1S/C14H14F3IO3/c1-20-13(19)5-3-2-4-8-21-12-9-10(14(15,16)17)6-7-11(12)18/h3,5-7,9H,2,4,8H2,1H3 |
InChI Key |
PBUYRFRPUBJLBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
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